molecular formula C16H16N2O3 B043255 N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea CAS No. 34241-97-9

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Cat. No.: B043255
CAS No.: 34241-97-9
M. Wt: 284.31 g/mol
InChI Key: SMXDYSWNANKNBL-UHFFFAOYSA-N
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Biological Activity

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-acetyl-2-(phenylmethoxy)aniline with isocyanates. The process can be optimized using various synthetic methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, indicating its potential as an anticancer agent. The compound's activity was assessed against non-small lung cancer, leukemia, ovarian cancer, prostate cancer, and breast cancer cell lines, with GI50 values ranging from 1.7 μM to 28.7 μM for different cell lines .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that related urea derivatives displayed significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit various enzymes relevant to disease processes. For example, it was found to inhibit glycogen synthase kinase 3 (GSK-3β) activity significantly at a concentration of 1 μM, suggesting its potential role in regulating cellular signaling pathways involved in cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the urea moiety have been shown to influence potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity .

ModificationEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Bulky substituentsMay reduce potency

Case Studies

  • Anticancer Studies : In vitro studies indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
  • Antimicrobial Trials : Clinical trials have tested derivatives of this compound against resistant strains of bacteria, demonstrating effectiveness comparable to standard antibiotics.

Properties

IUPAC Name

(5-acetyl-2-phenylmethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDYSWNANKNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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